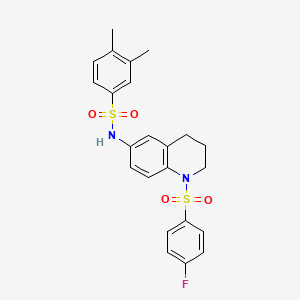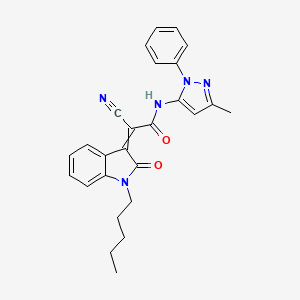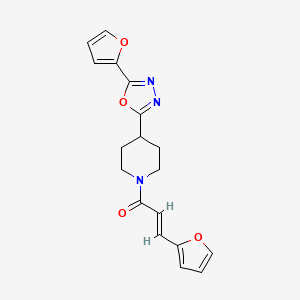
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide, which is an organic compound containing the functional group R-SO2-NR’R’', with ‘R’ being an alkyl or aryl group . Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Molecular Structure Analysis
The compound contains a tetrahydroquinoline ring, a common structural motif in many biologically active compounds. It also has a sulfonyl group attached to a fluorophenyl group, which could influence its reactivity and interactions with biological targets .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Sulfonamide compounds, including derivatives similar to the specified chemical, have been explored for their synthetic pathways and chemical properties. For instance, research on the synthesis of ring-fluorinated isoquinolines and quinolines via intramolecular substitution has provided insights into the potential chemical behaviors and applications of related sulfonamide derivatives (Ichikawa et al., 2006). These pathways emphasize the importance of sulfonamide moieties in facilitating chemical reactions that lead to the formation of complex fluorinated structures.
Biological Activities and Pharmacological Potential
Sulfonamide derivatives have been extensively studied for their biological activities and potential pharmacological applications. One study focused on the synthesis and pro-apoptotic effects of new sulfonamide derivatives, revealing their ability to activate p38/ERK phosphorylation in cancer cells, indicating a pathway through which these compounds could exert anticancer effects (Cumaoğlu et al., 2015). Such findings underscore the therapeutic potential of sulfonamide compounds in oncology.
Molecular Interactions and Mechanistic Insights
The intricate molecular interactions and mechanistic insights offered by sulfonamide compounds are crucial for drug design and development. For example, the study of sulfonamide drugs binding to the colchicine site of tubulin provided valuable information on the drug-tubulin interactions, which is essential for the development of anticancer agents (Banerjee et al., 2005). These studies demonstrate the versatility of sulfonamide derivatives in interacting with biological targets to modulate cellular functions.
Enzyme Inhibition for Therapeutic Applications
Sulfonamide compounds have been identified as potent inhibitors of various enzymes, showcasing their potential for therapeutic applications. Research into inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis highlighted the efficacy of 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides, related to sulfonamide structures, in inhibiting specific enzyme activities (Blank et al., 1980). These inhibitors demonstrate the potential of sulfonamide derivatives in modulating biochemical pathways for therapeutic purposes.
Safety and Hazards
The safety and hazards associated with a compound depend on its reactivity and biological activity. Sulfonamides are generally considered safe for use in many medications, but they can cause allergic reactions in some individuals . Without specific toxicity data for this compound, it’s important to handle it with the standard precautions used for chemical substances.
Propriétés
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S2/c1-16-5-9-22(14-17(16)2)31(27,28)25-20-8-12-23-18(15-20)4-3-13-26(23)32(29,30)21-10-6-19(24)7-11-21/h5-12,14-15,25H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWUSVCEQUISQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2680156.png)

![2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2680159.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2680162.png)
![3-benzyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B2680166.png)
![1-Cyclohexyl-3-[(1-ethyl-2-methylbenzimidazole-5-carbonyl)amino]urea](/img/structure/B2680168.png)

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine](/img/structure/B2680170.png)
![3-(pyrrolidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2680171.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2680173.png)